molecular formula C21H25NO4 B12755220 3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester CAS No. 104568-55-0

3-Pyridinecarboxylic acid, 2-(3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-yl)ethyl ester

Cat. No.: B12755220
CAS No.: 104568-55-0
M. Wt: 355.4 g/mol
InChI Key: ZOVSZMJTWVZDFS-UHFFFAOYSA-N
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Description

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its benzopyran core, which is substituted with multiple methyl groups and a nicotinoyloxyethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Nicotinoyloxyethyl Side Chain: The nicotinoyloxyethyl side chain can be attached through an esterification reaction involving nicotinic acid and an appropriate alcohol derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol involves its interaction with specific molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Neuroprotective Effects: The compound may protect neurons from damage and promote neuronal survival through various signaling pathways.

Comparison with Similar Compounds

3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol can be compared with other similar compounds, such as:

    3,4-Dihydro-2,5,7,8-tetramethyl-2H-benzopyran-6-ol: Lacks the nicotinoyloxyethyl side chain but shares the benzopyran core.

    2,5,7,8-Tetramethyl-2H-benzopyran-6-ol: Similar core structure but fewer substituents.

    Nicotinoyloxyethyl derivatives: Compounds with similar side chains but different core structures.

The uniqueness of 3,4-Dihydro-2-nicotinoyloxyethyl-2,5,6,7,8-tetramethyl-2H-benzopyran-6-ol lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

104568-55-0

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H25NO4/c1-13-14(2)19-17(15(3)18(13)23)7-8-21(4,26-19)9-11-25-20(24)16-6-5-10-22-12-16/h5-6,10,12,23H,7-9,11H2,1-4H3

InChI Key

ZOVSZMJTWVZDFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCOC(=O)C3=CN=CC=C3)C(=C1O)C)C

Origin of Product

United States

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